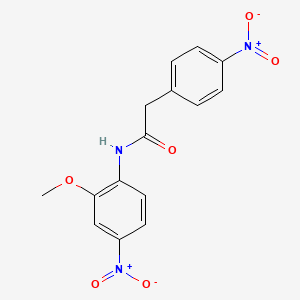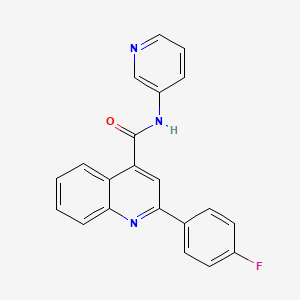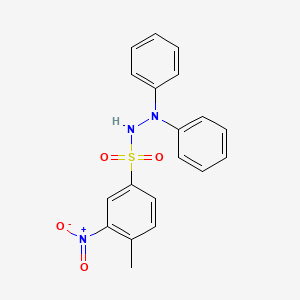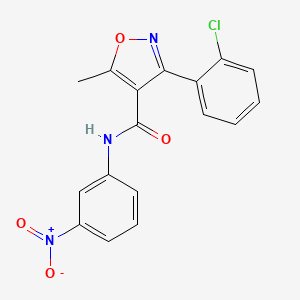
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features both a cyano group and a nitro group attached to phenyl rings, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(2-nitrophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H11N3O3/c16-10-12-6-1-3-7-13(12)17-15(19)9-11-5-2-4-8-14(11)18(20)21/h1-8H,9H2,(H,17,19) |
InChI Key |
OMUARJOKCLCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione](/img/structure/B11022095.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11022108.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11022109.png)

![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11022121.png)
![N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide](/img/structure/B11022123.png)
![(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide](/img/structure/B11022128.png)
![1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B11022133.png)

![2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11022156.png)
![1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022162.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)

